molecular formula C31H24FN5O7 B580519 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine CAS No. 1000203-40-6

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine

Cat. No.: B580519
CAS No.: 1000203-40-6
M. Wt: 597.559
InChI Key: VRWGCWSOBIIKSR-GSBWNNRNSA-N
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Description

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a fluorinated oxolane ring, and multiple benzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

    Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the purine base: The purine base is introduced through a nucleophilic substitution reaction.

    Benzoate esterification: The final step involves the esterification of the hydroxyl groups with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives or benzoate esters.

Scientific Research Applications

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a nucleoside analog in biochemical assays.

    Medicine: Investigated for its antiviral and anticancer properties due to its structural similarity to nucleotides.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide]
  • 2-aminooxyethyl-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-methyl-sulfonium

Uniqueness

2',3',5'-Tri-O-benzoyl-4'-C-fluoroadenosine is unique due to the presence of the fluorine atom and the dibenzoyloxy groups, which can enhance its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24FN5O7/c32-31(16-41-28(38)19-10-4-1-5-11-19)24(43-30(40)21-14-8-3-9-15-21)23(42-29(39)20-12-6-2-7-13-20)27(44-31)37-18-36-22-25(33)34-17-35-26(22)37/h1-15,17-18,23-24,27H,16H2,(H2,33,34,35)/t23-,24+,27-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGCWSOBIIKSR-GSBWNNRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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